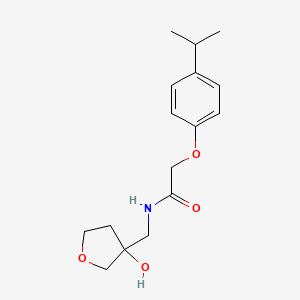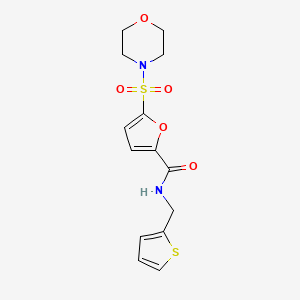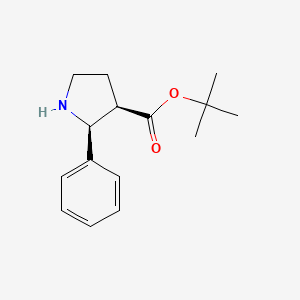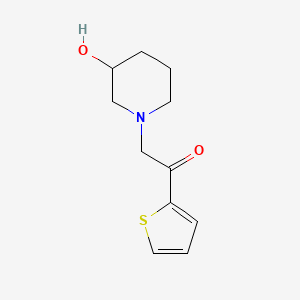
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation, recrystallization, and spectral analysis for structure elucidation. For instance, Sharma et al. (2018) describe the synthesis of an anticancer drug involving stirring of precursors in dry conditions, followed by structural analysis using spectroscopic techniques (G. Sharma et al., 2018). This approach is indicative of the methodologies that might be applied to the synthesis and structural characterization of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide".
Molecular Docking and Anticancer Activity
The use of molecular docking studies to predict the interaction between synthesized compounds and biological targets is a key application. Sharma et al. (2018) also explored the anticancer activity of their compound through in silico modeling, targeting specific receptors (G. Sharma et al., 2018). This suggests that "this compound" could potentially be explored for its interaction with biological targets, possibly offering therapeutic benefits.
Antioxidant Properties
Research on derivatives of similar structural motifs has evaluated their antioxidant activity. Gopi and Dhanaraju (2020) synthesized novel compounds and assessed their antioxidant activity using various methods, finding considerable activity in most compounds (C. Gopi & M. Dhanaraju, 2020). This highlights the potential for "this compound" to possess antioxidant properties, contributing to its scientific research applications.
Photoinitiator for Polymerization
Another application is in the field of polymer chemistry, where related compounds serve as photoinitiators for the preparation of polymer networks. Batibay et al. (2020) synthesized a compound used as a nano-photoinitiator, demonstrating its utility in polymerization processes under air atmosphere (Gonul S. Batibay et al., 2020). This suggests potential applications of "this compound" in materials science, particularly in the development of new polymeric materials with unique properties.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)13-3-5-14(6-4-13)21-9-15(18)17-10-16(19)7-8-20-11-16/h3-6,12,19H,7-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEIMLZBWBQDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)


![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990718.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)
